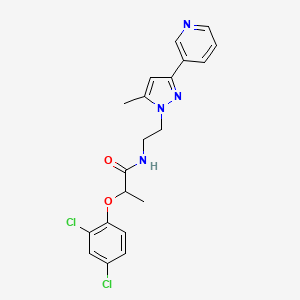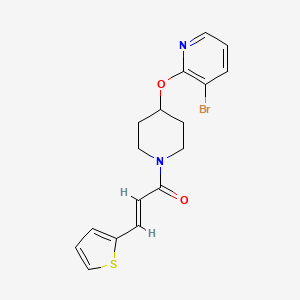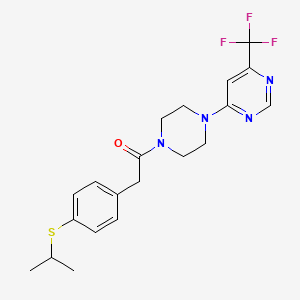![molecular formula C16H24N6S B2856010 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine CAS No. 2379976-76-6](/img/structure/B2856010.png)
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in platelet aggregation, thrombosis, and vasoconstriction. MRS2500 has been widely used in scientific research to investigate the physiological and pathological functions of the P2Y1 receptor.
作用机制
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine selectively binds to the P2Y1 receptor and blocks its activation by ATP. The P2Y1 receptor is coupled to a Gq protein, which activates phospholipase C (PLC) and leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum and releases calcium ions, which activate myosin light chain kinase (MLCK) and cause smooth muscle contraction or platelet activation. 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits this signaling pathway by preventing the binding of ATP to the P2Y1 receptor.
Biochemical and Physiological Effects
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been shown to have several biochemical and physiological effects, depending on the cell type and experimental conditions. In platelets, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced aggregation, secretion, and calcium mobilization. In vascular smooth muscle cells, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced contraction and calcium influx. In neurons, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced calcium signaling and synaptic transmission. In osteoblasts, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced proliferation and differentiation.
实验室实验的优点和局限性
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes. Its high affinity and specificity allow for precise control of P2Y1 receptor signaling, which is essential for understanding its physiological and pathological functions. However, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has some limitations, such as its low solubility in aqueous solutions, which requires the use of organic solvents or cyclodextrins for its delivery. In addition, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine may have off-target effects on other purinergic receptors, especially at high concentrations.
未来方向
There are several future directions for research on 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine and the P2Y1 receptor. One direction is to investigate the role of the P2Y1 receptor in diseases such as thrombosis, hypertension, and neurodegeneration, and to develop new therapeutic agents that target this receptor. Another direction is to study the interactions between the P2Y1 receptor and other signaling pathways, such as the RhoA/ROCK pathway, and to identify novel targets for drug development. Finally, the development of new methods for the delivery and imaging of 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine may facilitate its use in vivo and in clinical studies.
合成方法
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine can be synthesized using a multistep procedure that involves the reaction of 2-chloro-6-methylpurine with 4-(thian-4-yl)-1,4-diazepane, followed by deprotection and purification steps. The final product is obtained in high yield and purity, and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been extensively used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes. For example, it has been shown that 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced platelet aggregation and thrombus formation, suggesting that the P2Y1 receptor is a potential target for antiplatelet therapy. In addition, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been used to study the role of the P2Y1 receptor in vascular smooth muscle contraction, neuronal signaling, and bone remodeling.
属性
IUPAC Name |
9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-20-12-19-14-15(20)17-11-18-16(14)22-6-2-5-21(7-8-22)13-3-9-23-10-4-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEINBRSYLOVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCN(CC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)


![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)
![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)
![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)


